molecular formula C18H15N5O3 B2720252 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921503-35-7

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2720252
CAS RN: 921503-35-7
M. Wt: 349.35
InChI Key: JOAJQMFLJDMKST-UHFFFAOYSA-N
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Description

“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the benzofuran class . Benzofurans are compounds that contain a benzene ring fused to a furan ring . This compound has been synthesized and evaluated for its neuroprotective and antioxidant activities .


Synthesis Analysis

In a study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized in moderate to good yields . The synthesis involved the use of primary cultured rat cortical neuronal cells and in vitro cell-free bioassays .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from benzofuran, including those with methoxy and tetrazole groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, derivatives synthesized from visnagenone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential applications in pain and inflammation management (Abu‐Hashem et al., 2020).

Antidiabetic Screening

Derivatives of dihydropyrimidine, which share structural similarities with the compound of interest, have been synthesized and evaluated for antidiabetic activity. These studies suggest potential utility in the development of new antidiabetic medications (Lalpara et al., 2021).

Metabolism and Pharmacokinetics

Research on compounds structurally related to N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, such as orexin receptor antagonists, provides insights into their metabolism, pharmacokinetics, and potential therapeutic applications, highlighting the importance of understanding these aspects for drug development (Renzulli et al., 2011).

Antimicrobial Activity

Compounds integrating benzofuran and other heterocyclic moieties have been synthesized and shown to possess antimicrobial properties, suggesting possible applications in treating bacterial infections (Idrees et al., 2020).

CCR5 Antagonist Synthesis

The practical synthesis of CCR5 antagonists involving benzofuran structures indicates potential applications in treating diseases like HIV, where CCR5 serves as a critical receptor for virus entry into cells (Ikemoto et al., 2005).

Future Directions

The compound and its derivatives have shown promising neuroprotective and antioxidant activities . Further synthesis and evaluation will be necessary to confirm this possibility . Future research could also explore other potential therapeutic applications of this compound.

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-25-14-8-6-13(7-9-14)23-17(20-21-22-23)11-19-18(24)16-10-12-4-2-3-5-15(12)26-16/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJQMFLJDMKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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